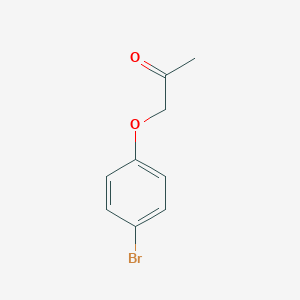

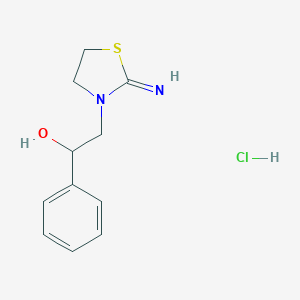

1-(4-Bromophenoxy)-2-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromophenol compounds involves various strategies. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized using spectroscopic evidence . Another paper describes a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which could be analogous to the synthesis of 1-(4-Bromophenoxy)-2-propanone . Additionally, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for chemoselective preparation of bromodifluoromethyl thiazoles is reported, which demonstrates the versatility of brominated synthons in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromophenol compounds can be complex, as seen in the study of a cyclohexanonyl bromophenol . The structure and stereochemistry of related compounds have been elucidated using X-ray crystallographic analysis, as in the case of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one . These studies provide a foundation for understanding the molecular structure of 1-(4-Bromophenoxy)-2-propanone.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. For example, the thermal decomposition of brominated flame retardants has been studied, revealing mechanisms such as hydrogen shifts and bimolecular condensation reactions . The reactivity of bromophenol compounds with different reagents, leading to the formation of heterocyclic systems, is also documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from spectroscopic, XRD, and computational studies. For instance, the spectroscopic and XRD analysis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provides insights into the intermolecular contacts and molecular geometry . The crystal structures of related compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, have been determined, which can help predict the properties of 1-(4-Bromophenoxy)-2-propanone .

Applications De Recherche Scientifique

Sorption of Phenoxy Herbicides to Soil and Minerals

Research has demonstrated the significance of soil parameters such as pH, organic carbon content, and iron oxides in the sorption of phenoxy herbicides, which are chemically related to "1-(4-Bromophenoxy)-2-propanone" (Werner et al., 2012). This study provides insights into how similar brominated compounds may interact with environmental matrices, highlighting the relevance of understanding these interactions for pollution management and remediation strategies.

Environmental Concentrations and Toxicology of Brominated Phenols

Brominated phenols, which share structural similarities with "1-(4-Bromophenoxy)-2-propanone," are widely produced for use in various industrial applications. Studies on these compounds focus on their occurrence in the environment, toxicokinetics, and toxicodynamics, illustrating the need for further research on their environmental fate and potential health impacts (Koch & Sures, 2018).

Microbial Production of Propanol

The microbial production of propanol, a process relevant to "1-(4-Bromophenoxy)-2-propanone" due to its propanone moiety, has been explored for its potential applications in biofuels and as a precursor for chemical synthesis. Advances in metabolic engineering and fermentation strategies highlight the challenges and opportunities in utilizing microbes for the production of valuable chemicals from renewable resources (Walther & François, 2016).

Novel Brominated Flame Retardants in Consumer Goods

The occurrence and impact of novel brominated flame retardants, including those structurally related to "1-(4-Bromophenoxy)-2-propanone," in consumer goods and the environment have been reviewed. This research emphasizes the importance of monitoring these compounds due to their potential health and ecological risks (Zuiderveen et al., 2020).

Downstream Processing of Biologically Produced Diols

The review on the downstream processing of biologically produced diols, such as 1,3-propanediol, sheds light on the challenges and advancements in the separation and purification processes essential for the industrial production of chemicals. This research is indirectly relevant to "1-(4-Bromophenoxy)-2-propanone" by highlighting the importance of efficient processing techniques in biotechnological applications (Xiu & Zeng, 2008).

Safety And Hazards

Propriétés

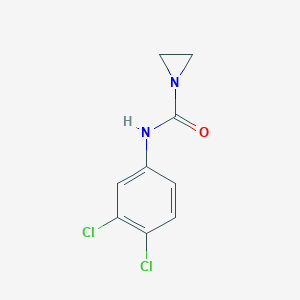

IUPAC Name |

1-(4-bromophenoxy)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPFUJANAPAZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564353 |

Source

|

| Record name | 1-(4-Bromophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxy)propan-2-one | |

CAS RN |

18621-22-2 |

Source

|

| Record name | 1-(4-Bromophenoxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)